molecular formula C10H7F3O2 B2577288 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1410819-23-6

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2577288
CAS No.: 1410819-23-6
M. Wt: 216.159
InChI Key: DYBOZKSUIBJLJN-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H7F3O2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a trifluorophenyl-substituted alkene, followed by carboxylation. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for the cyclopropanation step, followed by efficient purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols. Substitution reactions can lead to various substituted trifluorophenyl derivatives.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the cyclopropane ring can provide structural rigidity. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid
  • 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid
  • 2-(3,5-Difluorophenyl)cyclopropane-1-carboxylic acid

Uniqueness

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-7-1-4(2-8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBOZKSUIBJLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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